N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-isopropyl-N-methylbenzenesulfonamide
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Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-isopropyl-N-methylbenzenesulfonamide is a synthetic organic compound characterized by its unique structure, which includes a sulfonamide group attached to a tetrahydrothiophene ring with a dioxido substitution
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-isopropyl-N-methylbenzenesulfonamide typically involves multiple steps:
Formation of the Tetrahydrothiophene Ring: The initial step involves the synthesis of the tetrahydrothiophene ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Oxidation: The tetrahydrothiophene ring is then oxidized to introduce the dioxido groups. This can be done using oxidizing agents such as hydrogen peroxide or peracids.
Sulfonamide Formation: The final step involves the reaction of the oxidized tetrahydrothiophene with 4-isopropyl-N-methylbenzenesulfonyl chloride in the presence of a base like triethylamine to form the desired sulfonamide.
Industrial Production Methods
On an industrial scale, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. Continuous flow reactors might be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-isopropyl-N-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: Further oxidation can occur at the sulfur atom, potentially leading to the formation of sulfone derivatives.
Reduction: The compound can be reduced under specific conditions to yield thiol or sulfide derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Triethylamine, sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could produce thiol or sulfide compounds.
Scientific Research Applications
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-isopropyl-N-methylbenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors that interact with sulfonamide groups.
Biological Studies: It can serve as a probe to study the biological pathways involving sulfonamide interactions.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex molecules, potentially serving as an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism by which N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-isopropyl-N-methylbenzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting or modulating their activity. The dioxido groups on the tetrahydrothiophene ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(1,1-dioxidotetrahydrothiophen-3-yl)adamantane-1-carboxamide: This compound shares the tetrahydrothiophene ring with dioxido substitution but differs in the attached functional groups.
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide: Another similar compound with a different aromatic substitution pattern.
Uniqueness
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-isopropyl-N-methylbenzenesulfonamide is unique due to its specific combination of the tetrahydrothiophene ring with dioxido groups and the sulfonamide linkage to an isopropyl-substituted benzene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-methyl-4-propan-2-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4S2/c1-11(2)12-4-6-14(7-5-12)21(18,19)15(3)13-8-9-20(16,17)10-13/h4-7,11,13H,8-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJPQSQOXUACRDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)N(C)C2CCS(=O)(=O)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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